

Structure-Activity Relationship of 8-Azaadenine Analog: A Technical Guide

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Compound of Interest

Compound Name: 8-Azaadenine

Cat. No.: B1664206

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Introduction

8-Azaadenine, a purine analog where the carbon at position 8 is replaced by a nitrogen atom, represents a versatile scaffold for the development of potent and selective modulators of various biological targets. This structural modification significantly alters the electronic distribution and hydrogen bonding capabilities of the purine ring, leading to a diverse range of pharmacological activities. Analogs of **8-azaadenine** have demonstrated significant potential as antagonists of adenosine receptors, as well as antiviral and antitumor agents. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the SAR of **8-azaadenine** analogs, focusing on their interactions with key biological targets, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Data Presentation

The following tables summarize the quantitative structure-activity relationship data for **8-azaadenine** analogs across different biological activities.

Table 1: Adenosine A1 Receptor Binding Affinity of 8-Azaadenine Analogs

Compound	R1 (N6-position)	R2 (N9-position)	R3 (C2-position)	Ki (nM) for A1 Receptor
1	Cyclopentyl	Benzyl	Phenyl	5.2
2	Cyclohexyl	Benzyl	Phenyl	3.8
3	Methyl	Benzyl	Phenyl	150
4	Ethyl	Benzyl	Phenyl	85
5	Cyclopentyl	2-Fluorobenzyl	Phenyl	2.1
6	Cyclohexyl	2-Fluorobenzyl	Phenyl	1.5
7	Cyclopentyl	Benzyl	H	>1000
8	Cyclohexyl	Benzyl	H	>1000

Data compiled from various sources focusing on A1 adenosine receptor antagonists.

Table 2: Antiviral Activity of 8-Azaadenine Nucleoside Analogs against HSV-1

Compound	Sugar Moiety	R (N6-position)	IC50 (μM) against HSV-1
9	Ribose	H	>100
10	2'-Deoxyribose	H	25
11	Arabinose	H	50
12	2'-Deoxyribose	NH2	10
13	Acyclic (HPMPA analog)	H	5
14	Acyclic (PMEA analog)	NH2	2

HPMPA: (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine; PMEA: 9-(2-phosphonylmethoxyethyl)adenine. Data is representative of studies on nucleoside analogs.

Table 3: Antitumor Activity of 8-Azaadenine Analogs (NCI-60 Cell Line Screen)

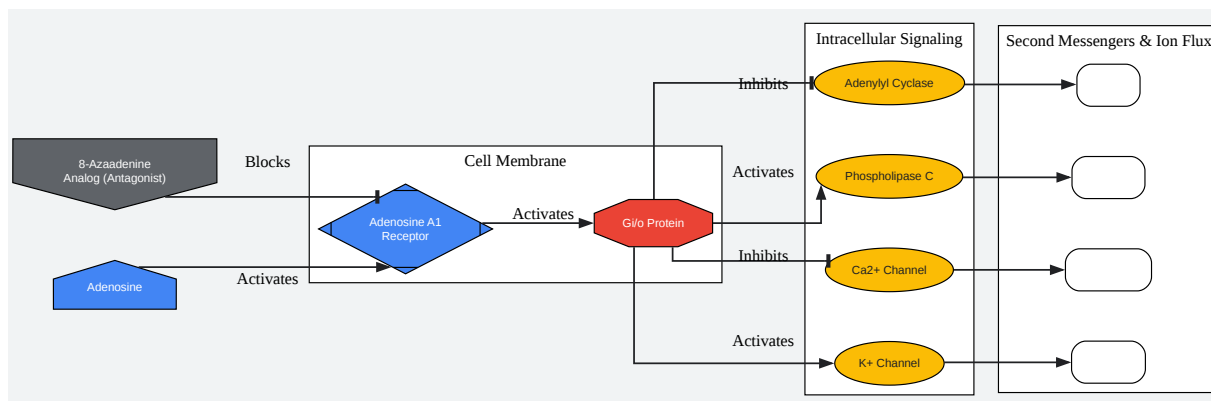
Compound	Substitution Pattern	Mean GI50 (μM)
15	N6-benzyl, 9-methyl	5.8
16	N6,N6-dimethyl, 9-cyclopentyl	12.1
17	2-Chloro, N6-cyclopentyl, 9-benzyl	2.5
18	6-Mercapto, 9-ribosyl	>100
19	2-Fluoro, N6-cyclohexyl, 9-(2-fluorobenzyl)	1.1

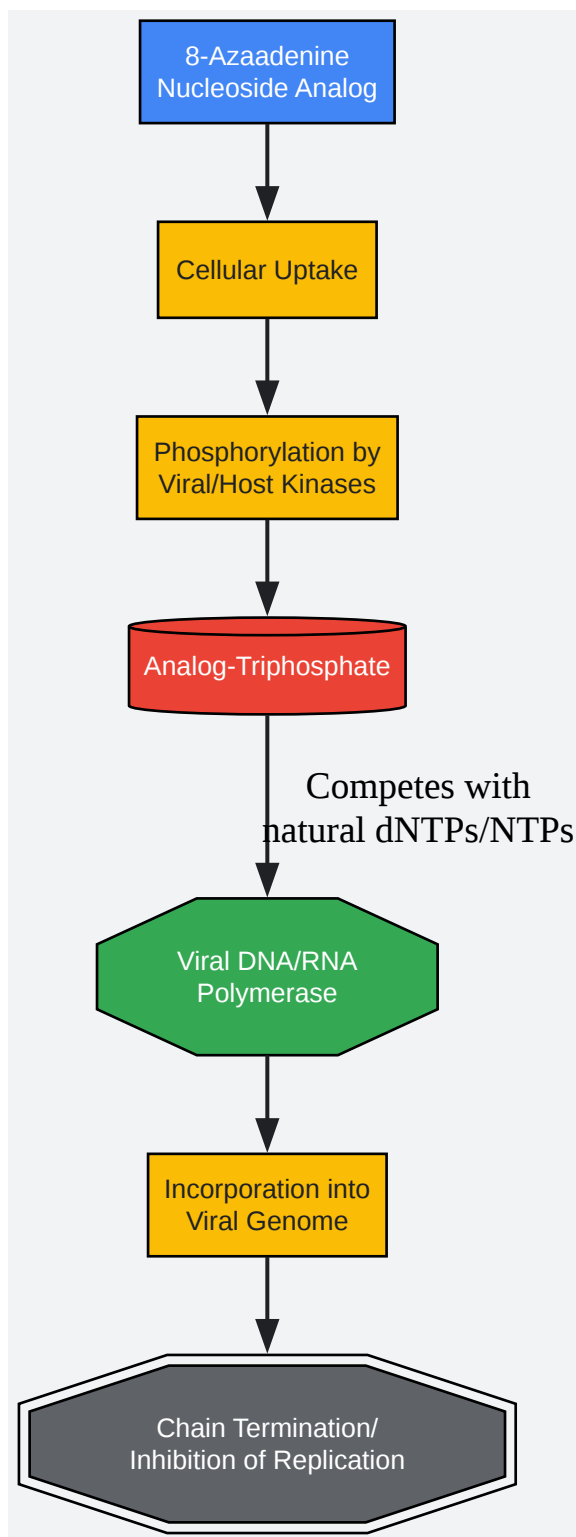
GI50 is the concentration required to inhibit the growth of treated cells by 50% compared to untreated controls. Data is illustrative of results from NCI-60 screens.

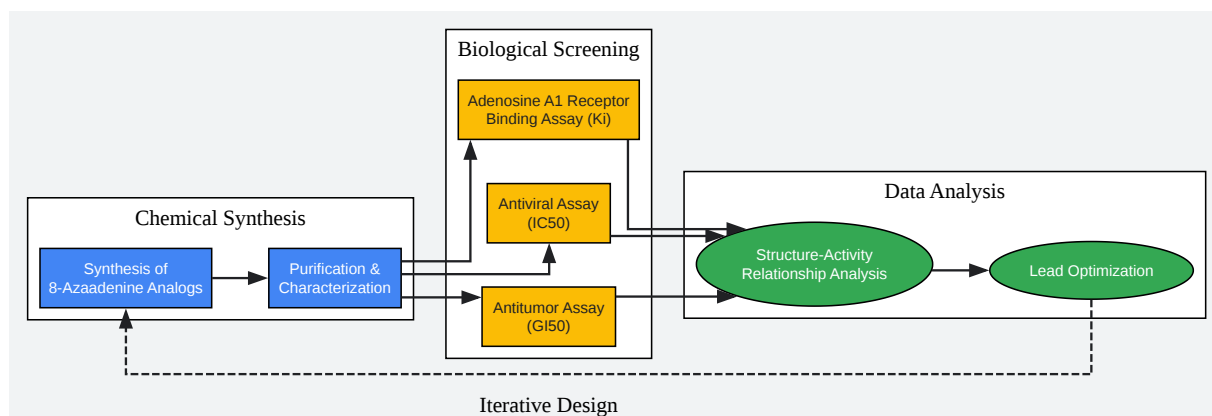
Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of **8-azaadenine** analogs.







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